2,3-Dihydrobenzothiophene

Overview

Description

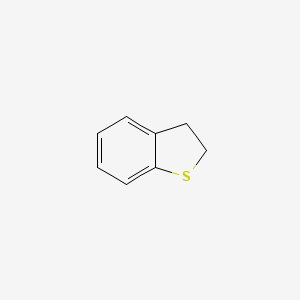

2,3-Dihydrobenzothiophene is an organic compound with the molecular formula C8H8S . It has an average mass of 136.214 Da and a monoisotopic mass of 136.034668 Da . It is also known by other names such as 2,3-Dihydro-1-benzothiophen, 2,3-Dihydrobenzo[b]thiophene, and Benzo[b]thiophene, 2,3-dihydro- .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzothiophene consists of a benzene ring fused with a thiophene ring . The 3D structure of the molecule can be viewed using specific software .

Physical And Chemical Properties Analysis

2,3-Dihydrobenzothiophene has a molecular weight of 136.214 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Dehydrogenation and Sulfide Reactions

2,3-Dihydrobenzothiophenes can be dehydrogenated to form benzothiophenes when reacting with hydride-ion acceptors. This reaction has been demonstrated using triphenylmethyl tetrafluoroborate and chloranil (Kedik, Freger, & Viktorova, 1976). These reactions indicate the potential of 2,3-dihydrobenzothiophene in sulfide chemistry and its role in the transformation of sulfur-containing compounds.

Synthesis of Difluoromethyl-substituted Heteroles

The synthesis of 3-difluoromethylated 2,3-dihydrobenzoheteroles, including 2,3-dihydrobenzothiophenes, involves a two-step process starting from ortho-heterosubstituted bromobenzenes. This synthesis demonstrates the utility of 2,3-dihydrobenzothiophene in creating structurally diverse heterocyclic compounds with potential applications in pharmaceuticals and materials science (Fujita, Sanada, Chiba, Sugiyama, & Ichikawa, 2014).

Asymmetric Hydrogenation

2,3-Dihydrobenzothiophenes undergo asymmetric hydrogenation using ruthenium-N-heterocyclic carbene catalysts. This process is significant for producing enantiomerically pure tetrahydrothiophenes and 2,3-dihydrobenzothiophenes, which are valuable in asymmetric synthesis and potentially in the development of chiral drugs (Urban, Beiring, Ortega, Paul, & Glorius, 2012).

Photochemical Transformations

2,3-Dihydrobenzothiophenes are involved in photochemical transformations, leading to the formation of complex structures like 1,2-dihydronaphthalenes or fused pentacyclic compounds. These reactions showcase their potential in photophysics and material science applications (Vuk, Marinić, Molčanov, Kojić-Prodić, & Šindler-Kulyk, 2012).

Catalytic Hydrodesulfurization

In the field of catalysis, particularly hydrodesulfurization, 2,3-dihydrobenzothiophene is a subject of study. Its transformation and the production of compounds like ethylbenzene under certain conditions highlight its role in refining processes and environmental technology (Furimsky & Amberg, 1976).

Nonlinear Optical Properties

2,3-Dihydrobenzothiophenes are utilized in synthesizing compounds with nonlinear optical properties. This is particularly relevant in the field of photonics, where such materials are key in developing optical switches and modulators (Hu, Fort, Barzoukas, Jen, Barlow, & Marder, 2004).

Future Directions

One paper discusses the efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation . This suggests that the development of efficient methods for the construction of benzothiophene and its derivatives is of great importance due to their diverse applications in medicinal chemistry and materials science .

properties

IUPAC Name |

2,3-dihydro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUFGFXVASPYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963412 | |

| Record name | 2,3-Dihydro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrobenzothiophene | |

CAS RN |

4565-32-6 | |

| Record name | 2,3-Dihydrobenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4565-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)thiophene, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004565326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

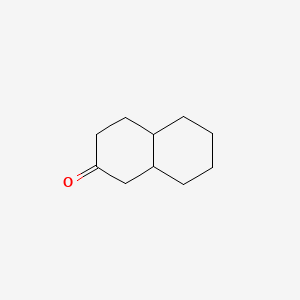

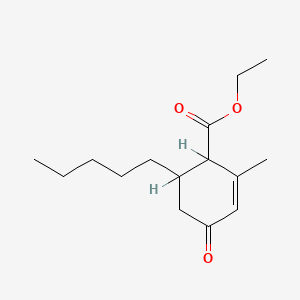

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.